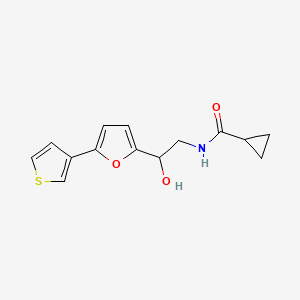

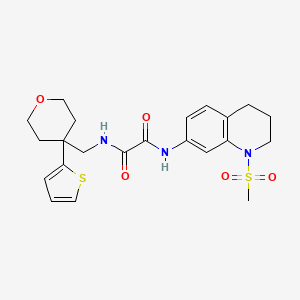

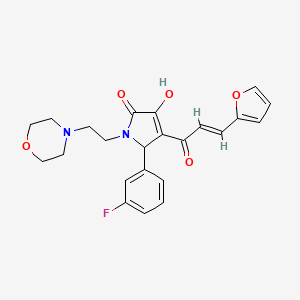

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide" is a structurally complex molecule that appears to be related to various furan and thiophene derivatives. These types of compounds have been studied for their potential biological activities, including antimicrobial and antiallergic properties.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding high product yields . Similarly, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involved a novel rearrangement of N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids . Additionally, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved through the Gewald reaction, starting with furfuryl cyanoacetamide . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a thiophene ring, which is a five-membered sulfur-containing heterocycle. These rings are often substituted with various functional groups that can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives can be quite diverse. For example, the Suzuki-Miyaura cross-coupling reaction was used to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating the potential for further functionalization of such compounds . The rearrangement reaction described in the synthesis of antiallergic compounds also highlights the interesting chemical behavior of these molecules under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological evaluation. For instance, the antimicrobial activity of synthesized furan and thiophene derivatives against various drug-resistant bacteria suggests that these compounds have significant bioactive potential . The antiallergic activity of similar molecules also indicates their potential use in therapeutic applications .

科学的研究の応用

Organic Synthesis and Catalysis

Transformations under Camps Cyclization Conditions : N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization, transforming into quinolin-4(1H)-ones. This method highlights the utility of these compounds in synthesizing complex heterocyclic structures, potentially useful in drug development and materials science (Mochalov et al., 2016).

Photoinduced Oxidative Annulation : A study on the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals or oxidants, leading to highly functionalized polyheterocyclic compounds. This process, involving excited-state intramolecular proton transfer, underscores the value of these compounds in synthesizing novel organic materials (Zhang et al., 2017).

Biomedical Applications

Enzymatic Synthesis of Biobased Polyesters : The use of furan-based diols, resembling the structure of interest, for enzymatic polymerization to create novel biobased furan polyesters. This application signifies the role of furan derivatives in developing sustainable materials (Jiang et al., 2014).

Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan and thiophene linkers were synthesized for use in dye-sensitized solar cells, showing the potential of such compounds in enhancing renewable energy technologies (Kim et al., 2011).

Antimicrobial and Antioxidant Studies : Cyclopropane-carboxylates and thiophene derivatives were evaluated for their antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents (Raghavendra et al., 2016).

Novel Inhibitors for Viral Infections

Inhibitors of Influenza A Virus : Furan-carboxamide derivatives were identified as potent inhibitors of the H5N1 influenza A virus, demonstrating the therapeutic potential of these compounds in antiviral drug development (Yongshi et al., 2017).

将来の方向性

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(18-13)10-5-6-19-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERORGJMRWKUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)

![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)